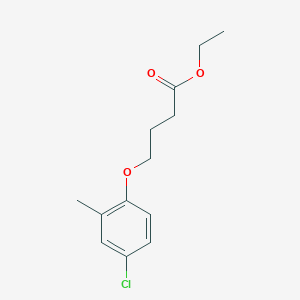

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester

Overview

Description

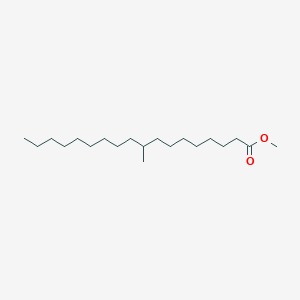

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester, also known as 4-Chloro-2-methylphenoxyacetic acid ethyl ester, is an organic compound with the molecular formula C11H14ClO3. It is used in a variety of scientific applications and is known for its strong odor and its ability to act as an antiseptic agent. It is a colorless liquid with a melting point of -24°C and a boiling point of 230°C.

Scientific Research Applications

Process Intensification in Synthesis

- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester, in the context of 4-Chloro-2-methylphenoxyacetic acid (MCPA) esters, plays a role in herbicide applications. A study investigated the esterification of MCPA with n-butanol using immobilized enzymes under microwave irradiation, highlighting its potential for process intensification in synthesis. This study demonstrated that under microwave irradiation, initial rates could increase up to 2-fold, leading to improved synthesis efficiency (Shinde & Yadav, 2014).

Analysis in Food Samples

- The compound has been identified in the analysis of chlorophenoxy acid herbicides and their esters in food samples like apple juice. A specific method using capillary liquid chromatography was developed for this purpose, demonstrating its relevance in food safety and quality control (Rosales-Conrado et al., 2005).

Insect Pest Control

- In the realm of insect pest control, novel chiral butanoate esters, including derivatives of this compound, have been studied for their potential application. These compounds, known as juvenogens, are being investigated as biochemically activated insect hormonogenic compounds (Wimmer et al., 2007).

Chemical Synthesis and Organic Chemistry

- In organic chemistry, this compound and its derivatives have been involved in various synthetic processes. For instance, studies have explored its role in the synthesis of trifluoromethylated cyclohexenes and alkoxy amino butenoic acid derivatives. These studies underscore its utility in producing complex organic compounds for various applications (Abele et al., 1993); (Kobayashi et al., 1999).

Cosmetic Industry

- The compound's derivatives have found applications in the cosmetic industry, particularly in the context of preservative analysis. A study developed a method for the determination of preservatives, including esters of butanoic acid, in cosmetic products using ultra-performance liquid chromatography (Wu et al., 2008).

Safety and Hazards

Mechanism of Action

MCPB Ethyl, also known as MCPB Ethyl Ester, Butanoic Acid, 4-(4-chloro-2-methylphenoxy)-, Ethyl Ester, MCPB-Ethyl Ester, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, or MCPB-Ethyl, is a synthetic auxin-like compound . It is primarily used as a selective herbicide and plant growth regulator .

Target of Action

MCPB Ethyl primarily targets plants, specifically weeds in paddy-field rice, fruit trees, and trees . It acts on the plant’s growth hormones, mimicking the action of natural auxins .

Mode of Action

MCPB Ethyl operates as a synthetic auxin, a type of plant hormone . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. MCPB Ethyl, being a synthetic auxin, mimics this action, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds .

Pharmacokinetics

As a herbicide, it is typically applied externally to plants, where it is absorbed and distributed throughout the plant to exert its effects .

Result of Action

The primary result of MCPB Ethyl’s action is the death of the targeted weeds . By mimicking auxins and disrupting normal plant growth, MCPB Ethyl causes uncontrolled and abnormal growth in the weeds, which eventually leads to their death .

Biochemical Analysis

Biochemical Properties

It is known that MCPB Ethyl is a white solid and is often used as an oxidant in organic synthesis

Cellular Effects

Some studies suggest that MCPB Ethyl may have effects on body weight and kidney weights

Molecular Mechanism

It is known that MCPB Ethyl is an efficient oxidizing reagent and has been used for many oxidative transformations

Temporal Effects in Laboratory Settings

It is known that MCPB Ethyl is stable and does not degrade easily

Dosage Effects in Animal Models

The effects of MCPB Ethyl vary with different dosages in animal models. For instance, the Food Safety Commission of Japan established health-based guidance values of MCPB-ethyl based on results from various studies in the risk assessment of MCPB . The lowest no-observed adverse effect level (NOAEL) obtained in all studies was 1.24 mg/kg bw/day in the first two-generation reproductive toxicity study in rats .

Metabolic Pathways

It is known that MCPB Ethyl is synthesized via two independent pathways: the mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway

properties

IUPAC Name |

ethyl 4-(4-chloro-2-methylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKARWLGLZGMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

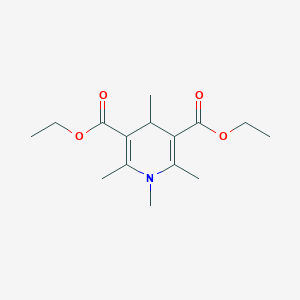

CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058287 | |

| Record name | MCPB ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10443-70-6 | |

| Record name | MCPB ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPB-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPB ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Is there a difference in MCPB-ethyl's efficacy depending on the apple rootstock?

A1: Research suggests that rootstock can influence MCPB-ethyl's effectiveness. In studies, MCPB-ethyl effectively thinned 'Fuji' apples grafted onto M9 rootstock, but failed to show thinning effects on 'Fuji' grafted onto M26 rootstock. [, ] This suggests rootstock-specific physiological responses to the compound that require further investigation.

Q2: Does MCPB-ethyl impact apple tree flowering in the following year?

A2: Interestingly, the research shows that MCPB-ethyl, unlike ethephon or carbaryl (1-naphthyl N-methylcarbamate), does not improve return flowering in the year following application, and may even inhibit it unless extreme crop reduction occurs. [, ] This highlights the complex interplay between chemical thinning agents and the apple tree's physiological processes governing flowering.

Q3: How does the timing of MCPB-ethyl application affect its efficacy?

A3: Studies on 'Fuji' apples indicate that the optimal application time for MCPB-ethyl is within 1-3 days after the king flower reaches full bloom, with an effective window extending up to 5 days after. [] Applying MCPB-ethyl within this timeframe is crucial for maximizing its flower thinning potential.

Q4: What is the optimal concentration of MCPB-ethyl for apple blossom thinning?

A4: Research suggests that an MCPB-ethyl concentration of 15 mol/L is optimal for effective thinning of 'Fuji' apple blossoms. [] This concentration effectively reduces flower number without negatively impacting fruit growth, shape, coloring, or overall quality. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)